molecular formula C16H15N3O2S2 B2972457 N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251671-24-5

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2972457
CAS No.: 1251671-24-5
M. Wt: 345.44
InChI Key: QDCNLUZKMPEZSO-UHFFFAOYSA-N
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Description

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring is introduced via a substitution reaction, and the final acetamide group is added through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • **N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
  • **N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Uniqueness

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer specific electronic and steric properties. These features can enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-22-13-4-2-11(3-5-13)9-17-14(20)8-15-18-19-16(21-15)12-6-7-23-10-12/h2-7,10H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCNLUZKMPEZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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